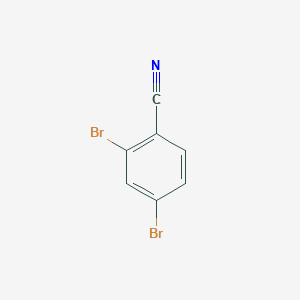

2,4-Dibromobenzonitrile

概要

説明

2,4-Dibromobenzonitrile is an organic compound used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates . It is a white to almost white crystalline powder .

Molecular Structure Analysis

The molecular formula of 2,4-Dibromobenzonitrile is C7H3Br2N . The molecular weight is 260.92 . The InChI code is 1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H .Physical And Chemical Properties Analysis

2,4-Dibromobenzonitrile is a solid at room temperature . It has a molecular weight of 260.92 . The compound should be stored in a sealed, dry environment at 2-8°C .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Routes and Applications : 2,4-Dibromobenzonitrile is used as an intermediate in the synthesis of various chemicals. A study detailed the synthesis of 2,4-dibromo-5-fluorobenzonitrile, an intermediate for fluoroquinolones, highlighting its potential in pharmaceutical applications (Zhen Qiong et al., 1998).

Formation of Tacrine Derivatives : Tacrine, used in Alzheimer's treatment, can be synthesized using 2,4-dibromobenzonitrile derivatives. This research demonstrates its significance in medicinal chemistry (Makbule Ekiz et al., 2016).

Novel Synthetic Routines : Innovative methods for synthesizing derivatives of 2,4-Dibromobenzonitrile, such as 2,4-dibromo-5-fiuorobenzoic acid, have been developed, showcasing its versatility in chemical synthesis (H. Chi et al., 1999).

Biological and Environmental Studies

Herbicide Resistance Research : The herbicide bromoxynil, a derivative of 2,4-dibromobenzonitrile, was studied for its potential in creating herbicide-resistant transgenic plants, indicating its role in agricultural biotechnology (D. Stalker et al., 1988).

Environmental Exposure and Health : Studies on bromoxynil exposure among rural residents indicate the environmental and health aspects of 2,4-dibromobenzonitrile derivatives, emphasizing the need for safe handling and usage (K. Semchuk et al., 2004).

Biotransformation under Various Conditions : Research on the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile (a related compound) under different anaerobic conditions highlights its environmental fate and degradation pathways (V. Knight et al., 2003).

Root Growth Inhibition : The herbicidal effects of derivatives like bromoxynil on root growth inhibition have been explored, indicating its agricultural applications (R. L. Wain, 1977).

Advanced Applications in Chemistry

Thermophysical Properties : The study of the thermophysical behavior of nitrobenzonitrile isomers, including derivatives of 2,4-dibromobenzonitrile, helps understand their physical properties and potential applications in materials science (P. Jiménez et al., 2002).

Spectroscopy and Electronic Properties : Investigations into the electronic properties and spectroscopy of related compounds like 4-aminobenzonitrile enhance our understanding of their potential in electronic applications (A. Perveaux et al., 2015).

Safety And Hazards

2,4-Dibromobenzonitrile is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed or in contact with skin . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

特性

IUPAC Name |

2,4-dibromobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQRQLRZDQTHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromobenzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine](/img/structure/B2739262.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2739269.png)

![2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2739275.png)